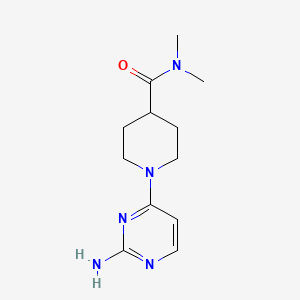

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-aminopyrimidin-4-yl)ethanone” is a related compound . It has a molecular weight of 137.14 and is a solid at room temperature . It’s used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide” were not found, there are general methods for synthesizing similar compounds. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of “1-(2-aminopyrimidin-4-yl)ethanone” consists of a pyrimidine ring attached to an ethanone group . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent provides 4-arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-aminopyrimidin-4-yl)ethanone” include a molecular weight of 137.14, and it exists as a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of compounds related to 1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide and their structural analyses provide insight into their potential applications in various scientific fields. One study focused on the synthesis and crystal structure of a compound closely related to the title compound, highlighting the importance of X-ray diffraction analysis for determining molecular structure and potential interactions for further applications in material science and drug design (Ji, 2006).

Antitumor Activity

Research into substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines. This suggests potential applications in the development of new cancer therapies (Lombardo et al., 2004).

Amplification of Antibiotics

Compounds with aminopyrimidinyl moieties have been investigated for their ability to amplify the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli. This suggests a potential application in enhancing the efficacy of existing antibiotic treatments (Brown & Cowden, 1982).

Anticancer Activity and Non-Linear Optical (NLO) Properties

The synthesis and characterization of compounds incorporating aminopyrimidinyl moieties have shown promising results in terms of anticancer activity and NLO properties. Such compounds have potential applications in the development of new anticancer drugs and materials with specialized optical properties (Jayarajan et al., 2019).

Oxidation Studies for Environmental Applications

Kinetic and mechanistic studies on the oxidation of substituted azinyl formamidines, including aminopyrimidinyl derivatives, by permanganate in aqueous media have been conducted. These studies have implications for environmental chemistry, particularly in the degradation of pollutants (Fawzy & Shaaban, 2014).

Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of new heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been explored. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents (Fadda et al., 2012).

Zukünftige Richtungen

The future directions in the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 2-aminopyrimidin-4-yl derivatives, have been reported to inhibit protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and induce changes that affect cellular processes .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it may impact pathways regulated by these kinases .

Pharmacokinetics

Related compounds have been synthesized and evaluated for their metabolic stability .

Result of Action

Based on the potential targets, it may influence cell growth, differentiation, and apoptosis .

Action Environment

The storage conditions for a related compound suggest that it should be kept in a dark place and under an inert atmosphere .

Eigenschaften

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-16(2)11(18)9-4-7-17(8-5-9)10-3-6-14-12(13)15-10/h3,6,9H,4-5,7-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGUTLVHKKGKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)

![1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2970397.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2970411.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)